molecular formula C9H9NO3 B093426 3'-Nitropropiophenone CAS No. 17408-16-1

3'-Nitropropiophenone

Cat. No.: B093426
CAS No.: 17408-16-1
M. Wt: 179.17 g/mol
InChI Key: VSPOTMOYDHRALZ-UHFFFAOYSA-N
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Description

3’-Nitropropiophenone is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . It is a ketone derivative characterized by the presence of a nitro group (-NO2) attached to the benzene ring at the meta position relative to the propiophenone moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Nitropropiophenone can be synthesized through multiple synthetic routes. One common method involves the nitration of propiophenone using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: Industrial production of 3’-Nitropropiophenone often involves a multi-step synthesis starting from benzene. The process includes the formation of (1,1-dimethoxypropyl)benzene, followed by nitration to introduce the nitro group at the desired position .

Chemical Reactions Analysis

Types of Reactions: 3’-Nitropropiophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions under basic conditions.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Reduction: 3’-Aminopropiophenone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3’-Nitrobenzoic acid.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3'-Nitropropiophenone serves as a precursor in the synthesis of various biologically active compounds. It is utilized in the development of pharmaceuticals, particularly those targeting neurological disorders and cancer treatments.

  • Radiosensitization Studies : Research indicates that derivatives of this compound, such as 4'-bromo-3'-nitropropiophenone (NS-123), have been studied for their potential as radiosensitizers in cancer therapy. Preclinical investigations demonstrated that NS-123 could enhance the efficacy of radiation therapy in prostate and lung cancer models without causing significant toxicity to normal tissues .
CompoundCancer TypeEffectivenessToxicity Level
NS-123ProstateHighLow
NS-123LungModerateLow

2. Synthesis of Derivatives

The compound is also used to synthesize various derivatives that exhibit pharmacological properties. For example, it can be transformed into compounds with anti-inflammatory and analgesic effects through specific chemical reactions.

  • Synthesis Pathways : The synthesis of this compound derivatives often involves nucleophilic substitutions or reductions, which can lead to compounds with enhanced biological activity .

3. Material Science

In material science, this compound is explored for its potential use in developing new polymers and materials with unique properties. Its nitro group can participate in various chemical reactions, making it a versatile building block for creating functional materials.

Case Studies

Case Study 1: Radiosensitization Research

In a study published by the Department of Defense, researchers explored the radiosensitizing properties of NS-123 in various cancer cell lines. The study found that NS-123 significantly increased the sensitivity of prostate cancer cells to radiation therapy, thus improving treatment outcomes . The research involved both in vitro and in vivo experiments, confirming the compound's potential as a therapeutic agent.

Case Study 2: Synthesis of Anti-Cancer Agents

A series of experiments demonstrated the utility of this compound in synthesizing novel anti-cancer agents. Researchers reported successful modifications leading to compounds that showed promising results against breast cancer cell lines . This highlights the compound's role as a key intermediate in drug development.

Comparison with Similar Compounds

    p-Nitropropiophenone: Similar structure but with the nitro group at the para position.

    3’-Chloropropiophenone: Contains a chlorine atom instead of a nitro group at the meta position.

    3’-Methylpropiophenone: Contains a methyl group at the meta position.

Uniqueness: 3’-Nitropropiophenone is unique due to the presence of the nitro group at the meta position, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its physical and chemical properties, making it distinct from its analogs .

Biological Activity

3'-Nitropropiophenone is a nitro-substituted derivative of propiophenone, an organic compound with significant relevance in pharmacology and organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Chemical Formula : C10_{10}H9_{9}NO2_2
  • Molecular Weight : 179.18 g/mol
  • Melting Point : 97-100 °C

The compound features a nitro group (-NO2_2) at the 3' position of the propiophenone structure, which significantly influences its reactivity and biological interactions.

While detailed mechanisms specific to this compound remain under-researched, studies on related compounds suggest several potential pathways:

  • Neurotransmitter Interaction : Nitro-substituted compounds often interact with neurotransmitter systems, potentially influencing dopamine and norepinephrine pathways. This interaction may lead to effects on mood and muscle relaxation.
  • Antioxidant Activity : Compounds with nitro groups can exhibit antioxidant properties, which may contribute to their biological effects by reducing oxidative stress in cells.

Biological Activity and Pharmacological Applications

Research indicates that this compound may exhibit various biological activities, including:

  • Muscle Relaxation : Some studies suggest that derivatives of propiophenone can have muscle relaxant properties, indicating potential therapeutic applications in treating muscle spasms.
  • Cytotoxic Effects : Preliminary studies have shown that certain nitro-substituted compounds can induce cytotoxicity in cancer cell lines, suggesting a potential role in cancer therapy.

Comparative Analysis of Related Compounds

To better understand the activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical FormulaKey Features
4'-AminopropiophenoneC10_{10}H13_{13}NAmino group at the para position
2-Methyl-3-aminopropiophenoneC11_{11}H13_{13}NMethyl substitution at the 2-position
This compound C10_{10}H9_{9}NO2_2 Nitro group at the 3' position

This table illustrates how variations in chemical structure can influence biological activity and pharmacological potential.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study examining a series of nitro-substituted ketones found that certain analogs exhibited significant cytotoxic effects against various cancer cell lines. The research indicated that these effects might be attributed to enhanced oxidative stress induced by the nitro group .
  • Neuropharmacological Research : Another study focused on the interaction of nitro compounds with neurotransmitter systems. It suggested that such compounds could modulate dopamine release, potentially offering insights into their use as antidepressants or anxiolytics .
  • Muscle Relaxation Effects : Research into related compounds demonstrated muscle relaxant properties through inhibition of neurotransmitter release at neuromuscular junctions. This suggests that this compound may share similar mechanisms .

Properties

IUPAC Name

1-(3-nitrophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPOTMOYDHRALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169758
Record name 3'-Nitropropiophenone
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Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17408-16-1
Record name 1-(3-Nitrophenyl)-1-propanone
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Record name 17408-16-1
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Record name 3'-Nitropropiophenone
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Record name 3'-nitropropiophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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